molecular formula C13H13N3O3S B2574024 2-cyano-N-cyclopentyl-3-(5-nitrothiophen-3-yl)prop-2-enamide CAS No. 1798413-17-8

2-cyano-N-cyclopentyl-3-(5-nitrothiophen-3-yl)prop-2-enamide

Cat. No.: B2574024
CAS No.: 1798413-17-8
M. Wt: 291.33
InChI Key: FKGCZKDMOJPXBR-UHFFFAOYSA-N
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Description

2-cyano-N-cyclopentyl-3-(5-nitrothiophen-3-yl)prop-2-enamide is an organic compound with the molecular formula C13H13N3O3S and a molecular weight of 291.33 g/mol. This compound features a cyano group, a cyclopentyl group, and a nitro-substituted thiophene ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of 2-cyano-N-cyclopentyl-3-(5-nitrothiophen-3-yl)prop-2-enamide can be achieved through several synthetic routes. One common method involves the reaction of a cyano-substituted precursor with a cyclopentylamine derivative under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

2-cyano-N-cyclopentyl-3-(5-nitrothiophen-3-yl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The nitro group in the thiophene ring can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The cyano group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like amines or alcohols.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and alcohols. Major products formed from these reactions include amino-substituted derivatives and various substituted thiophene compounds .

Scientific Research Applications

2-cyano-N-cyclopentyl-3-(5-nitrothiophen-3-yl)prop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 2-cyano-N-cyclopentyl-3-(5-nitrothiophen-3-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The cyano group can also participate in nucleophilic addition reactions, affecting various biochemical pathways .

Comparison with Similar Compounds

2-cyano-N-cyclopentyl-3-(5-nitrothiophen-3-yl)prop-2-enamide can be compared with other similar compounds, such as:

    2-cyano-3-(5-nitrothiophen-3-yl)prop-2-enamide: Lacks the cyclopentyl group, which may affect its reactivity and biological activity.

    2-cyano-N-cyclopentyl-3-(4-nitrophenyl)prop-2-enamide: Contains a phenyl ring instead of a thiophene ring, leading to different chemical and biological properties.

    2-cyano-N-cyclopentyl-3-(5-nitrothiophen-2-yl)prop-2-enamide: The position of the nitro group on the thiophene ring is different, which can influence its reactivity and interactions.

The uniqueness of this compound lies in its specific combination of functional groups and their positions, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-cyano-N-cyclopentyl-3-(5-nitrothiophen-3-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S/c14-7-10(13(17)15-11-3-1-2-4-11)5-9-6-12(16(18)19)20-8-9/h5-6,8,11H,1-4H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKGCZKDMOJPXBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C(=CC2=CSC(=C2)[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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